2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one
Overview
Description
. This compound is characterized by the presence of two chlorophenyl groups attached to an ethanone backbone. It is a significant compound in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one involves several steps. One common method is the reaction of 3-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base, followed by oxidation to form the desired product . Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-2-oxiranylmethanone: Shares a similar structure but with different functional groups.
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Another chlorophenyl compound with distinct chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorophenyl groups and its reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRURULNDNOWMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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